molecular formula C19H15FN4O5S B11207375 N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide

Cat. No.: B11207375
M. Wt: 430.4 g/mol
InChI Key: IQWFIKFTEBGZCK-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide typically involves multiple steps. One common method includes the formation of the thieno[3,4-c]pyrazole core through cyclization reactions. . The nitrobenzamide moiety is then introduced through nitration and subsequent amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of microwave irradiation techniques to accelerate reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and bioavailability compared to similar compounds .

Properties

Molecular Formula

C19H15FN4O5S

Molecular Weight

430.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C19H15FN4O5S/c1-11-14(3-2-4-17(11)24(26)27)19(25)21-18-15-9-30(28,29)10-16(15)22-23(18)13-7-5-12(20)6-8-13/h2-8H,9-10H2,1H3,(H,21,25)

InChI Key

IQWFIKFTEBGZCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F

Origin of Product

United States

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